N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a 2-fluorobenzoyl group at position 1 and a methyl-pyrazole-sulfonamide moiety at position 4. Its molecular formula is C₁₇H₂₀FN₄O₃S, with a molecular weight of ~379.44 g/mol.
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-21-12-14(11-19-21)26(24,25)20-10-13-6-8-22(9-7-13)17(23)15-4-2-3-5-16(15)18/h2-5,11-13,20H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLDWFNZKIVCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the fluorobenzoyl group. The final step involves the formation of the pyrazole sulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is being investigated for its potential in treating various conditions, including:
- Anticancer Activity : The compound's structural characteristics may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth. Studies have shown that similar compounds exhibit efficacy against multiple cancer cell lines, suggesting a promising avenue for further research .
Pharmacology
The compound's interaction with biological macromolecules makes it a candidate for exploring new drug targets. Its mechanism of action may involve:
- Receptor Binding : Acting as an agonist or antagonist at specific receptors involved in disease processes.
- Enzyme Inhibition : Modulating the activity of enzymes critical for cellular metabolism.
Development of New Therapeutics
The benzoylpiperidine fragment, which is part of this compound, is recognized as a privileged structure in drug design due to its presence in numerous bioactive molecules . This fragment has been associated with various therapeutic effects, including:
- Anti-cancer
- Anti-diabetic
- Neuroprotective agents
Case Study 1: Anticancer Potential
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, certain pyrazole oxime compounds have shown potent activity against pancreatic cancer cells (Panc-1) with IC50 values comparable to established chemotherapeutics like sorafenib . This suggests that this compound may have similar potential and warrants further investigation.
Case Study 2: Mechanistic Studies
A study focusing on the mechanism of action for related compounds highlighted the importance of receptor interactions and enzyme inhibition in mediating their biological effects. The findings suggest that this compound could similarly affect neurotransmitter systems and metabolic pathways, leading to therapeutic outcomes .
Mechanism of Action
The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
*Calculated based on formula.
Key Findings
Substituent Effects on Activity
- Fluorine Positioning: The 2-fluorobenzoyl group in the target compound may enhance binding affinity compared to non-fluorinated piperidine derivatives (e.g., fentanyl analogs in ). Fluorine’s electron-withdrawing effects can stabilize aromatic interactions in hydrophobic pockets .
- Sulfonamide vs.
Therapeutic Implications
- The methyl-pyrazole-sulfonamide scaffold is structurally distinct from opioid-like piperidines (), suggesting divergent targets. For example, sulfonamide-containing compounds in –8 modulate enzymes (e.g., kinases, carbonic anhydrases), whereas fentanyl analogs target μ-opioid receptors .
- The absence of ion channel modulation (cf.
Physicochemical Properties
- Compared to Example 53’s higher mass (589.1 g/mol), the target’s compact structure may reduce off-target interactions .
Biological Activity
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 380.4 g/mol. Its structural features include a piperidine ring, a fluorobenzoyl group, and a pyrazole sulfonamide moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Fluorobenzoyl Group : This step often utilizes fluorobenzoyl chloride in the presence of a base.
- Attachment of the Pyrazole Moiety : Accomplished via nucleophilic substitution reactions.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of pyrazole-4-sulfonamide derivatives, including this compound. In vitro assays demonstrated that these compounds effectively inhibit cell proliferation in various cancer cell lines, with IC50 values indicating significant potency against U937 cells (a human leukemic cell line) .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Key Enzymes : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways that regulate proliferation and apoptosis.
- Modulation of Immune Responses : Some studies suggest that it can influence cytokine release, particularly IL-1β, which is crucial in inflammatory responses .
Case Studies and Research Findings
Several research studies have investigated the biological activity and therapeutic potential of this compound:
- Anticancer Activity : A study reported that derivatives similar to this compound showed significant inhibition of cancer cell growth in vitro. The most promising derivatives exhibited concentration-dependent effects on cell viability .
- NLRP3 Inhibition : Another study focused on compounds with similar structures found that they could inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases. The tested compounds demonstrated a capacity to prevent pyroptosis and reduce IL-1β release .
- Lead Optimization : Research on lead optimization highlighted modifications to the pyrazole structure that enhanced biological activity while maintaining low toxicity profiles .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 380.4 g/mol |
| IC50 (U937 cells) | Varies; significant inhibition observed |
| Mechanism | Enzyme inhibition, cytokine modulation |
Q & A
Q. What are the critical steps in synthesizing N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide, and what experimental conditions optimize yield?
- Answer: The synthesis typically involves: (i) Formation of the piperidine core via reductive amination or nucleophilic substitution. (ii) Introduction of the 2-fluorobenzoyl group using coupling reagents like EDC/HOBt under anhydrous conditions. (iii) Sulfonamide bond formation via reaction of the pyrazole-sulfonyl chloride with the piperidine intermediate in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine). Key optimizations include temperature control (0–5°C during coupling), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Answer:
- HPLC : To assess purity (>95% threshold for pharmacological studies).
- NMR (¹H/¹³C) : Confirms regiochemistry of the pyrazole and piperidine substituents (e.g., integration ratios for methyl groups).
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₈H₂₂F₂N₄O₃S; theoretical MW 424.14).
- X-ray Crystallography : Resolves ambiguities in stereochemistry or bond angles, particularly for the piperidine ring conformation .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, MAPK) due to sulfonamide’s ATP-binding pocket affinity.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Solubility/Stability Profiling : Measure logP (octanol-water) and plasma stability (37°C, pH 7.4) to guide formulation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data for analogs?
- Answer:
- Molecular Docking (AutoDock/Vina) : Compare binding poses of analogs to identify critical interactions (e.g., hydrogen bonds with kinase catalytic lysine).
- MD Simulations : Assess dynamic stability of ligand-receptor complexes (e.g., RMSD <2Å over 100 ns).
- QM/MM Calculations : Explain electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on piperidine basicity) .
Q. What strategies mitigate low yields during sulfonamide bond formation in scale-up synthesis?
- Answer:
- Reagent Optimization : Replace sulfonyl chloride with sulfonyl fluoride for improved stability.
- Flow Chemistry : Enhance mixing efficiency and heat transfer in continuous reactors.
- DoE (Design of Experiments) : Systematically vary solvent (DMF vs. THF), base (Et₃N vs. DIPEA), and stoichiometry to identify robust conditions .
Q. How do conflicting cytotoxicity results across cell lines inform target selectivity?
- Answer:
- Transcriptomic Profiling : Compare gene expression (RNA-seq) in sensitive vs. resistant lines to pinpoint dysregulated pathways (e.g., apoptosis vs. autophagy).
- Proteomic Pull-Down : Use biotinylated analogs to identify off-target binding partners (e.g., HSP90, tubulin).
- Isozyme-Specific Assays : Test against kinase isoforms (e.g., PI3Kα vs. PI3Kγ) to clarify selectivity .
Q. What experimental designs validate the role of the 2-fluorobenzoyl group in metabolic stability?
- Answer:
- Isotope-Labeled Studies : Synthesize [¹⁸F]-labeled analog for in vivo PET imaging of biodistribution.
- CYP450 Inhibition Assays : Compare metabolic clearance in human liver microsomes ± CYP3A4 inhibitors (e.g., ketoconazole).
- Metabolite ID (LC-MS/MS) : Identify oxidative dehalogenation or glucuronidation products .
Methodological Guidance
Q. How to optimize reaction conditions for introducing the 1-methylpyrazole moiety?
- Answer:
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr) while maintaining >80% yield.
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings to pyrazole boronic esters.
- In Situ FTIR Monitoring : Track consumption of starting materials to halt reactions at >95% conversion .
Q. What statistical approaches reconcile discrepancies in dose-response curves across replicate assays?
- Answer:
- Bland-Altman Analysis : Quantify inter-assay variability (mean difference ±1.96 SD).
- Nonlinear Regression (GraphPad) : Fit sigmoidal curves with constraints on Hill slope (1–2).
- ANOVA with Tukey’s Post Hoc : Identify outliers in triplicate data (p<0.05 threshold) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
